molecular formula C15H25NO5 B8237145 Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Ethyl 1-Boc-3-(2-oxoethyl)piperidine-3-carboxylate

Cat. No. B8237145
M. Wt: 299.36 g/mol
InChI Key: BMJSZENFCMHBAZ-UHFFFAOYSA-N
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Patent
US08563570B2

Procedure details

1-tert-Butyl 3-ethyl 3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate (2.75 g, 8.5 mmol) in CH2Cl2 (100 mL) was cooed to −78° C., and ozone was passed into the reaction mixture until a light blue color was observed (ca. 15 min). Nitrogen was then bubbled through the solution to remove the excess ozone. Dimethyl sulfide (10 mL) was added and the reaction was slowly warmed to room temperature and stirred overnight. The reaction was then washed with water and brine, dried and concentrated to give the product (2.5 g).
Name
1-tert-Butyl 3-ethyl 3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate
Quantity
2.75 g
Type
reactant
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C)=[CH:3][CH2:4][C:5]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][CH2:9][CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1.[O:24]=[O+][O-]>C(Cl)Cl>[O:24]=[CH:3][CH2:4][C:5]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:10][CH2:9][CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6]1

Inputs

Step One
Name
1-tert-Butyl 3-ethyl 3-(3-methylbut-2-en-1-yl)piperidine-1,3-dicarboxylate
Quantity
2.75 g
Type
reactant
Smiles
CC(=CCC1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)OCC)C
Step Two
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was cooed to −78° C.
CUSTOM
Type
CUSTOM
Details
(ca. 15 min)
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Nitrogen was then bubbled through the solution
CUSTOM
Type
CUSTOM
Details
to remove the excess ozone
ADDITION
Type
ADDITION
Details
Dimethyl sulfide (10 mL) was added
WASH
Type
WASH
Details
The reaction was then washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=CCC1(CN(CCC1)C(=O)OC(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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